molecular formula C22H19FN2O4 B2425519 Ethyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946331-61-9

Ethyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2425519
M. Wt: 394.402
InChI Key: KHCCDSSHYCTAEM-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic molecule. It contains a benzene ring, suggesting that it is an aromatic compound . The presence of the fluorobenzyl and carboxamido groups indicates that it might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzene ring could contribute to the stability of the molecule . The fluorobenzyl and carboxamido groups could influence the reactivity of the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the presence of the benzene ring and the fluorobenzyl and carboxamido groups. Benzene rings can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its stability . The fluorobenzyl and carboxamido groups could influence its solubility, reactivity, and other properties.

Scientific Research Applications

Synthesis and Anticholinesterase Activity

A study by Ghanei-Nasab et al. (2016) focused on the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and their evaluation against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compounds demonstrated significant activity toward AChE, with the introduction of a benzyloxy moiety on the 7-position of the coumarin scaffold improving anti-AChE activity. Compound 4o, with a 7-(4-fluorobenzyl)oxy moiety, showed the best result, displaying an IC50 value of 0.16 μM. Docking studies of AChE suggested that compound 4o occupied both the peripheral anionic site (PAS) and catalytic anionic site (CAS) of the enzyme (Ghanei-Nasab et al., 2016).

Synthesis, Crystal Structure, and Antimicrobial Activities

Kumar et al. (2016) synthesized Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate through a Knoevenagel condensation reaction. The molecular structure was confirmed by spectral studies and X-ray diffraction, showing it crystallizes in the monoclinic crystal system. The synthesized molecule was evaluated for antifungal and antimicrobial susceptibilities, indicating its potential in developing antimicrobial agents (Kumar et al., 2016).

Prodrug for Neuropathic Pain Therapy

Rais et al. (2017) developed a para-acetoxy-benzyl ester prodrug of a hydroxamate-based inhibitor of glutamate carboxypeptidase II for treating neuropathic pain. The prodrug showed improved oral pharmacokinetics and significant analgesic efficacy in a rat model of neuropathic pain, highlighting its potential as an oral therapy for such conditions (Rais et al., 2017).

properties

IUPAC Name

ethyl 4-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c1-2-29-22(28)15-9-11-17(12-10-15)24-20(26)18-7-5-13-25(21(18)27)14-16-6-3-4-8-19(16)23/h3-13H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCCDSSHYCTAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

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